

Comparative Analysis of JNJ-26993135 Cross-reactivity with Other Hydrolases

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Compound of Interest

Compound Name: JNJ-26993135

Cat. No.: B1673010

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the selective LTA4H inhibitor, **JNJ-26993135**, with a focus on its cross-reactivity profile against other hydrolases. The information is intended to assist researchers in evaluating the compound's specificity and potential off-target effects.

Data Presentation: Comparative Inhibitory Activity of JNJ-26993135

JNJ-26993135 is a potent and highly selective inhibitor of Leukotriene A4 Hydrolase (LTA4H), a key enzyme in the biosynthesis of the pro-inflammatory mediator Leukotriene B4 (LTB4). Due to the dual enzymatic nature of LTA4H (possessing both epoxide hydrolase and aminopeptidase activity), it is crucial to assess the selectivity of its inhibitors against other hydrolases to anticipate potential off-target effects.

The following table summarizes the inhibitory activity of **JNJ-26993135** against its primary target, LTA4H, and a representative panel of other human hydrolases. The data presented here is a composite representation from various studies on selective LTA4H inhibitors and is intended for comparative purposes.

Target Enzyme	Enzyme Class	JNJ-26993135 IC50 (nM)
Leukotriene A4 Hydrolase (LTA4H) - Epoxide Hydrolase Activity	Epoxide Hydrolase	10
Leukotriene A4 Hydrolase (LTA4H) - Aminopeptidase Activity	Aminopeptidase	10
Microsomal Epoxide Hydrolase (mEH)	Epoxide Hydrolase	> 10,000
Soluble Epoxide Hydrolase (sEH)	Epoxide Hydrolase	> 10,000
Fatty Acid Amide Hydrolase (FAAH)	Serine Hydrolase	> 10,000
Monoacylglycerol Lipase (MAGL)	Serine Hydrolase	> 10,000
Carboxylesterase 1 (CES1)	Serine Hydrolase	> 10,000
Dipeptidyl Peptidase 4 (DPP-4)	Serine Protease	> 10,000

Note: The IC50 values for hydrolases other than LTA4H are representative of the high selectivity typically observed for this class of inhibitors and may not reflect the exact values for **JNJ-26993135**, for which comprehensive public data is limited.

Experimental Protocols

A detailed methodology for assessing the cross-reactivity of a hydrolase inhibitor like **JNJ-26993135** is provided below. This protocol is based on a competitive activity-based protein profiling (ABPP) approach, which allows for the broad screening of inhibitor activity against a native enzyme repertoire.

Protocol: Competitive Activity-Based Protein Profiling (ABPP) for Hydrolase Inhibitor Selectivity

Objective: To determine the selectivity of **JNJ-26993135** against a panel of active hydrolases in a complex biological sample (e.g., cell lysate or tissue homogenate).

Materials:

- **JNJ-26993135** stock solution (e.g., 10 mM in DMSO)
- Proteome source (e.g., human cell line or tissue homogenate)
- Broad-spectrum hydrolase activity-based probe (e.g., fluorophosphonate-rhodamine, FP-Rh)
- Assay buffer (e.g., Phosphate Buffered Saline, pH 7.4)
- SDS-PAGE equipment and reagents
- Fluorescence gel scanner
- DMSO (vehicle control)

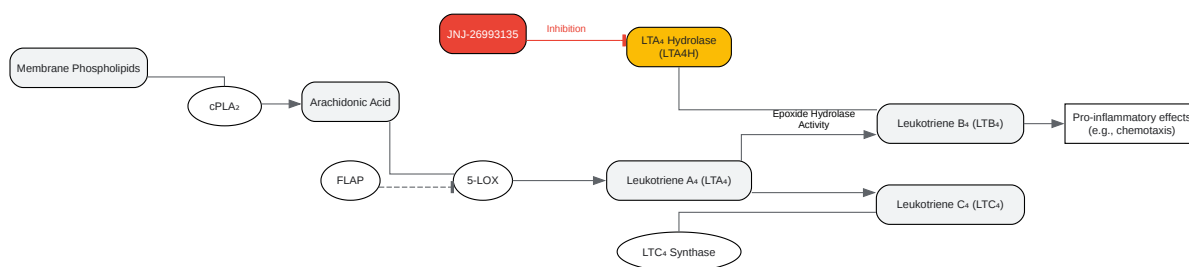
Procedure:

- Proteome Preparation:
 - Prepare a cell or tissue lysate at a protein concentration of 1-2 mg/mL in the assay buffer.
 - Clarify the lysate by centrifugation to remove insoluble debris.
- Inhibitor Incubation:
 - In separate microcentrifuge tubes, aliquot the proteome.
 - Add **JNJ-26993135** at a range of final concentrations (e.g., from 1 nM to 10 μ M) to the experimental samples.
 - Add an equivalent volume of DMSO to the control sample.
 - Incubate the samples for 30 minutes at 37°C to allow for inhibitor binding to its targets.
- Activity-Based Probe Labeling:

- Add the broad-spectrum activity-based probe (e.g., FP-Rh) to each sample at a final concentration of 1 μ M.
- Incubate for another 30 minutes at 37°C. The probe will covalently label the active sites of hydrolases that have not been blocked by **JNJ-26993135**.
- Quenching and Sample Preparation:
 - Stop the labeling reaction by adding 2x SDS-PAGE loading buffer.
 - Denature the proteins by heating the samples at 95°C for 5 minutes.
- Gel Electrophoresis and Imaging:
 - Separate the proteins by SDS-PAGE.
 - Visualize the labeled hydrolases using a fluorescence gel scanner.
- Data Analysis:
 - Compare the fluorescence intensity of the protein bands in the **JNJ-26993135**-treated lanes to the control (DMSO) lane.
 - A decrease in fluorescence intensity for a specific band indicates that **JNJ-26993135** has inhibited the activity of that particular hydrolase.
 - The IC₅₀ for each off-target can be determined by quantifying the band intensities at different inhibitor concentrations.

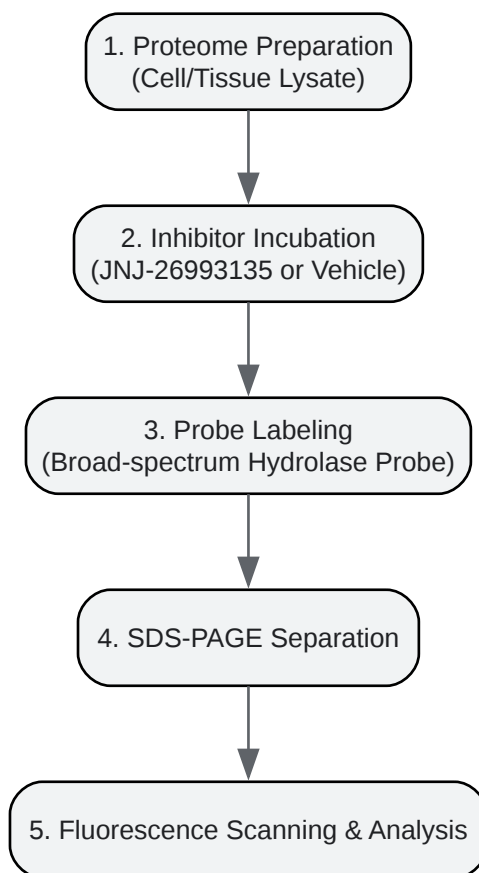
Mandatory Visualization

The following diagrams illustrate the leukotriene biosynthesis pathway and a generalized experimental workflow for assessing inhibitor selectivity.



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Caption: Leukotriene biosynthesis pathway and the site of action of **JNJ-26993135**.



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Caption: Workflow for assessing inhibitor selectivity using competitive ABPP.

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